molecular formula C6H7NO4S B2454896 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid CAS No. 88393-84-4

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid

Cat. No.: B2454896
CAS No.: 88393-84-4
M. Wt: 189.19
InChI Key: KWHFVHRLIRLOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid is a heterocyclic compound that contains a thiazolidine ringThe molecular formula of this compound is C6H7NO4S, and it has a molecular weight of 189.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid typically involves the reaction of thiazolidine-2,4-dione with an appropriate acylating agent. One common method is the reaction of thiazolidine-2,4-dione with propanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Scientific Research Applications

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain oxidoreductases, thereby reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanoic acid
  • 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)pentanoic acid

Uniqueness

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid is unique due to its specific propanoic acid moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c1-2(5(9)10)3-4(8)7-6(11)12-3/h2-3H,1H3,(H,9,10)(H,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHFVHRLIRLOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(=O)S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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